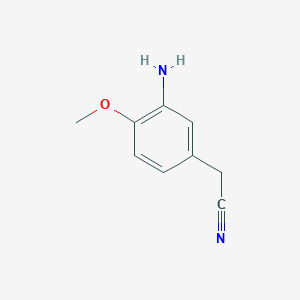

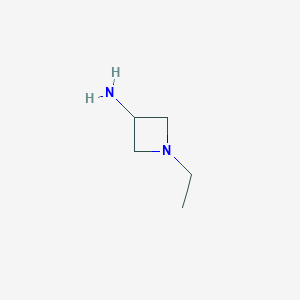

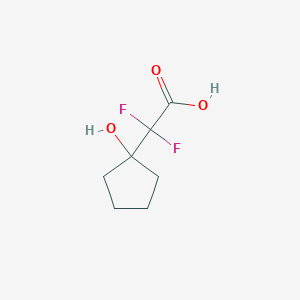

![molecular formula C8H6BrNO2 B1521512 (6-Bromofuro[3,2-b]pyridin-2-yl)methanol CAS No. 1131335-66-4](/img/structure/B1521512.png)

(6-Bromofuro[3,2-b]pyridin-2-yl)methanol

Overview

Description

“(6-Bromofuro[3,2-b]pyridin-2-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as pyridine carboxylic acids. It has the empirical formula C8H6BrNO2 and a molecular weight of 228.04 . This compound is used as an active pharmaceutical ingredient and a pharmaceutical adjuvant .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringOCc1cc2ncc(Br)cc2o1 . The InChI key for this compound is ZRGSQDAFELBQJZ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“this compound” is a solid compound . Unfortunately, the web search results do not provide further information on its physical and chemical properties.Scientific Research Applications

Synthetic Chemistry Applications

(C. Müller, V. Diehl, F. Lichtenthaler, 1998) explored the conversion of furfurylamines to 6-substituted 3-pyridinols, highlighting the potential of (6-Bromofuro[3,2-b]pyridin-2-yl)methanol as an intermediate in synthesizing hydrophilic 3-pyridinols. These compounds are of interest for developing pyridostigmine-type drugs and agrochemicals.

Photochemical Behavior

A study by (Gurnos Jones, John R. Phipps, 1975) on the photochemical behavior of furo- and pyrrolo-[3,2-b]pyridin-2-ones demonstrated that these compounds can undergo electrocyclic ring opening when irradiated in methanol. This finding suggests potential applications in photochemical synthesis pathways.

Catalytic Activity in CO2 Reduction

(Emily Barton Cole et al., 2010) reported that pyridinium and its derivatives, similar in structure to this compound, serve as effective catalysts for the aqueous reduction of CO2 to methanol. These catalysts achieve high faradaic yields for methanol at low reaction overpotentials, suggesting potential environmental applications in carbon capture and conversion.

Electrocatalysis

The work by (G. Seshadri, Chao Lin, A. Bocarsly, 1994) highlighted the pyridinium ion's role as a novel homogeneous catalyst for CO2 reduction to methanol. This study suggests that structurally related compounds like this compound could have applications in developing new electrocatalysts for sustainable chemical synthesis.

Organic Synthesis

(A. Arfaoui et al., 2015) described the synthesis of 3,4-cis-disubstituted pyrrolidin-2-ones through a process involving the conjugate addition of primary amines to a difunctionalized precursor in methanol. This research points to the utility of this compound in constructing complex nitrogen-containing heterocycles.

Safety and Hazards

“(6-Bromofuro[3,2-b]pyridin-2-yl)methanol” is classified under the GHS07 hazard class and has the signal word "Warning" . It has the hazard statement H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which involve rinsing cautiously with water for several minutes in case of contact with eyes . It is stored under the storage class code 11, which is for combustible solids .

properties

IUPAC Name |

(6-bromofuro[3,2-b]pyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-5-1-8-7(10-3-5)2-6(4-11)12-8/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGSQDAFELBQJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1OC(=C2)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673940 | |

| Record name | (6-Bromofuro[3,2-b]pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1131335-66-4 | |

| Record name | 6-Bromofuro[3,2-b]pyridine-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131335-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromofuro[3,2-b]pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

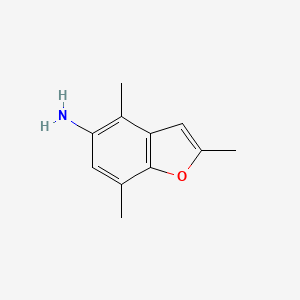

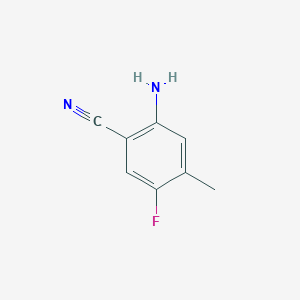

![3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1521432.png)

![3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B1521447.png)

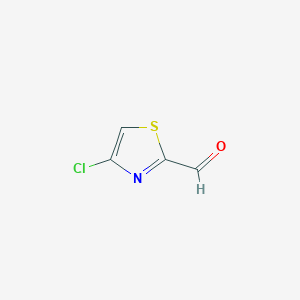

![[2,3'-Bipyridine]-6-carboxylic acid](/img/structure/B1521450.png)